1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea
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Overview
Description
1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea typically involves the reaction of 4,5-diphenyl-2-oxazolone with 4-fluoroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-phenylurea: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.
Uniqueness
1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can influence its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C22H16FN3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(4,5-diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C22H16FN3O2/c23-17-11-13-18(14-12-17)24-21(27)26-22-25-19(15-7-3-1-4-8-15)20(28-22)16-9-5-2-6-10-16/h1-14H,(H2,24,25,26,27) |
InChI Key |
XYVMMHXHJDIRIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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